An In-depth Technical Guide to (3-Methoxy-5-nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (3-Methoxy-5-nitrophenyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
(3-Methoxy-5-nitrophenyl)methanamine is a substituted benzylamine that serves as a valuable building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a methoxy group, a nitro group, and a primary amine, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties essential for biological activity.[2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications of this compound for researchers and professionals in the field of drug discovery.
Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3-Methoxy-5-nitrophenyl)methanamine | N/A |
| CAS Number | 1108723-88-1 | [4] |
| Molecular Formula | C8H10N2O3 | [4] |
| Molecular Weight | 182.18 g/mol | [4] |
| Appearance | No data available | [3] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | No data available | [3] |
Note: "N/A" indicates that the information was not found in the provided search results.
Synthesis
A highly plausible and efficient method for the synthesis of (3-Methoxy-5-nitrophenyl)methanamine is the reductive amination of its corresponding aldehyde, 3-methoxy-5-nitrobenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (in this case, ammonia), followed by its in-situ reduction to the desired primary amine.[5][6][7]
Logical Workflow for Synthesis
Caption: Synthetic workflow for (3-Methoxy-5-nitrophenyl)methanamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination.[5][8][9]
Materials:
-
3-Methoxy-5-nitrobenzaldehyde
-
Aqueous ammonia (25%)
-
Sodium borohydride (NaBH4)
-
Methanol
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-5-nitrobenzaldehyde (1 equivalent) in methanol.
-
Imine Formation: To the stirred solution, add aqueous ammonia (a suitable excess) at room temperature. The formation of the imine intermediate is typically monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH4) portion-wise (a slight excess). Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC analysis showing the consumption of the imine intermediate.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (3-Methoxy-5-nitrophenyl)methanamine.
Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for (3-Methoxy-5-nitrophenyl)methanamine, the following data are predicted based on the analysis of its functional groups and structurally similar compounds.[10][11][12][13][14][15]
¹H NMR Spectroscopy
-
Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho and para to the electron-withdrawing nitro group will be the most deshielded.[10]
-
Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
-
Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet integrating to two protons is expected around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet integrating to two protons is expected. The chemical shift of this signal is highly variable and concentration-dependent, and the signal may disappear upon D₂O exchange.[14]
¹³C NMR Spectroscopy
-
Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, while the carbon bearing the methoxy group (C-OCH₃) will also be deshielded. The carbons ortho and para to the nitro group will also show downfield shifts.[15]
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
-
Benzylic Carbon (-CH₂-NH₂): A signal is expected around δ 45-50 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amine, two medium-intensity bands are expected in the region of 3300-3500 cm⁻¹.[11][13]
-
C-H Stretching (Aromatic and Aliphatic): Signals are expected just above and below 3000 cm⁻¹, respectively.
-
N-O Stretching (Nitro Group): Two strong absorption bands are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A signal is expected in the 1250-1335 cm⁻¹ range for an aromatic amine.[11]
-
C-O Stretching (Aryl Ether): A strong band is expected around 1000-1300 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 182.
-
Fragmentation Pattern: Common fragmentation pathways for benzylamines include the loss of the amino group and cleavage at the benzylic position.[3][16][17] Key fragments could include:
-
[M-NH₂]⁺ at m/z = 166
-
The tropylium ion or substituted tropylium ions.
-
Reactivity and Potential Applications in Drug Development
(3-Methoxy-5-nitrophenyl)methanamine is a versatile intermediate for the synthesis of more complex molecules. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and formation of Schiff bases. The nitro group can be reduced to an amine, providing a handle for further functionalization, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring.[18][19]
Logical Relationship of Functional Groups to Drug Discovery Potential
Caption: Functional group contributions to drug discovery potential.
The substituted benzylamine scaffold is a common feature in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators.[1][2] The presence of the nitro group is also significant, as this functional group is found in numerous pharmaceuticals and can influence a molecule's pharmacokinetic and pharmacodynamic properties.[18][20] The combination of these functional groups makes (3-Methoxy-5-nitrophenyl)methanamine a promising starting material for the synthesis of novel therapeutic agents. For instance, it could be used in the development of inhibitors for enzymes like monoamine oxidases or in the synthesis of ligands for various G-protein coupled receptors.[1]
Safety and Handling
Based on available Safety Data Sheets (SDS), (3-Methoxy-5-nitrophenyl)methanamine should be handled with care in a laboratory setting.[3][21]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat.[3]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[3]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
-
In all cases of exposure, consult a physician.[3]
-
Conclusion
(3-Methoxy-5-nitrophenyl)methanamine is a chemical intermediate with significant potential in the field of drug discovery. While detailed experimental data on its physical properties are sparse, its chemical characteristics and plausible synthetic routes make it an accessible building block for medicinal chemists. The presence of multiple functional groups allows for diverse chemical modifications, enabling the exploration of a wide range of chemical space in the pursuit of novel therapeutic agents. As with all chemicals, it should be handled with appropriate safety precautions in a laboratory setting.
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